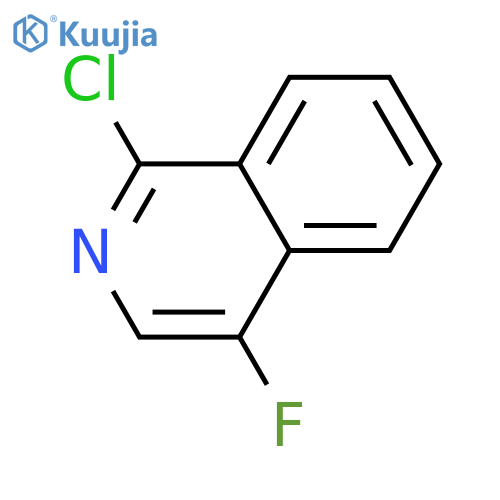Cas no 435278-06-1 (1-chloro-4-fluoro-isoquinoline)

435278-06-1 structure
商品名:1-chloro-4-fluoro-isoquinoline
CAS番号:435278-06-1
MF:C9H5ClFN
メガワット:181.594104528427
MDL:MFCD27922898
CID:1088991
PubChem ID:17859895
1-chloro-4-fluoro-isoquinoline 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-4-fluoroisoquinoline
- 1-chloro-4-fluoro-isoquinoline
- SY242671
- MFCD27922898
- 435278-06-1
- DB-238241
- DTXSID50591337
- AS-39992
- A872690
- EN300-6490370
- SCHEMBL3141268
- AMY26019
- AKOS022174259
- CS-0437629
-
- MDL: MFCD27922898
- インチ: InChI=1S/C9H5ClFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H
- InChIKey: BKYLDYWBJSOIMD-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CN=C2Cl)F
計算された属性
- せいみつぶんしりょう: 181.0094550g/mol
- どういたいしつりょう: 181.0094550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12.9Ų
1-chloro-4-fluoro-isoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1231901-5G |
1-chloro-4-fluoro-isoquinoline |
435278-06-1 | 97% | 5g |
$1630 | 2024-07-21 | |
| Chemenu | CM143791-100mg |
1-Chloro-4-fluoroisoquinoline |
435278-06-1 | 95% | 100mg |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1231901-100mg |
1-chloro-4-fluoro-isoquinoline |
435278-06-1 | 97% | 100mg |
$170 | 2024-07-21 | |
| Enamine | EN300-6490370-0.25g |
1-chloro-4-fluoroisoquinoline |
435278-06-1 | 95% | 0.25g |
$487.0 | 2023-05-29 | |
| Enamine | EN300-6490370-0.5g |
1-chloro-4-fluoroisoquinoline |
435278-06-1 | 95% | 0.5g |
$769.0 | 2023-05-29 | |
| Enamine | EN300-6490370-0.1g |
1-chloro-4-fluoroisoquinoline |
435278-06-1 | 95% | 0.1g |
$341.0 | 2023-05-29 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2331-5G |
1-chloro-4-fluoro-isoquinoline |
435278-06-1 | 97% | 5g |
¥ 9,979.00 | 2023-04-13 | |
| Enamine | EN300-6490370-1.0g |
1-chloro-4-fluoroisoquinoline |
435278-06-1 | 95% | 1g |
$985.0 | 2023-05-29 | |
| eNovation Chemicals LLC | Y1231901-250MG |
1-chloro-4-fluoro-isoquinoline |
435278-06-1 | 97% | 250mg |
$270 | 2024-07-21 | |
| Aaron | AR00DM0O-1g |
1-Chloro-4-fluoroisoquinoline |
435278-06-1 | 97% | 1g |
$451.00 | 2025-01-24 |
1-chloro-4-fluoro-isoquinoline 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
435278-06-1 (1-chloro-4-fluoro-isoquinoline) 関連製品
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:435278-06-1)1-chloro-4-fluoro-isoquinoline

清らかである:99%/99%
はかる:1g/250mg
価格 ($):499.0/161.0